1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Description
This compound is a tetrahydrobenzo[c]chromenone derivative featuring a 1-hydroxy group, a 3-methyl substituent, and a 4-methylpiperazinylmethyl moiety at position 2. Coumarins are renowned for diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . The incorporation of the 4-methylpiperazine group may enhance solubility and receptor interaction, as piperazine derivatives are frequently employed to optimize drug-like properties, such as bioavailability and target affinity .
Properties
CAS No. |
18184-53-7 |
|---|---|
Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H26N2O3/c1-13-11-17-18(14-5-3-4-6-15(14)20(24)25-17)19(23)16(13)12-22-9-7-21(2)8-10-22/h11,23H,3-10,12H2,1-2H3 |
InChI Key |
FPTMXCLKVRXFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1CN4CCN(CC4)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-HYDROXY-3-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the chromenone core.
Hydroxylation and methylation: These steps are carried out to introduce the hydroxy and methyl groups at specific positions on the chromenone ring.
Industrial production methods may involve the optimization of these steps to ensure high yield and purity of the final product. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-HYDROXY-3-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Condensation: The chromenone core can undergo condensation reactions with aldehydes or ketones to form larger, more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-HYDROXY-3-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-HYDROXY-3-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can bind to receptor sites, modulating their activity. The chromenone core can interact with enzymes, inhibiting or activating their function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Coumarins
Piperazine moieties are common in medicinal chemistry due to their ability to modulate solubility and receptor binding. The target compound shares structural similarities with 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-chromen-4-one (), which also contains a 4-methylpiperazinylmethyl group. Key differences include:
- Core structure: The target compound’s tetrahydrobenzo[c]chromenone core vs. a standard chromen-4-one system.
- Substituents : The benzimidazole group in ’s compound may confer distinct receptor interactions compared to the target’s 3-methyl and 1-hydroxy groups.
*Molecular weights calculated based on structural formulas.
Coumarins with Heterocyclic Modifications
3-Acetyl-8-methoxy-2H-chromen-2-one () and 6-(4-Methoxy-7-methylfuro[3,2-g]chromen-5-ylideneamino)-2-piperazin-1-yl-3H-pyrimidin-4-one () exemplify coumarins modified with acetyl, methoxy, or fused heterocycles:
- : Lacks a piperazine group but includes acetyl and methoxy substituents, which are associated with enhanced antimicrobial activity in coumarins .
The target compound’s 4-methylpiperazine group may improve blood-brain barrier penetration compared to ’s unsubstituted piperazine .
Piperazine-Containing Non-Coumarin Compounds
Compounds like 1-(4-methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () highlight piperazine’s role in non-coumarin contexts. Such structures often prioritize metabolic stability and solubility, suggesting the target compound’s piperazine moiety could similarly enhance pharmacokinetics.
Biological Activity
1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (CAS No. 18184-53-7) is a complex organic compound belonging to the class of tetrahydrobenzochromenes. Its molecular formula is C20H26N2O3, with a molecular weight of 342.4 g/mol. The compound features a fused chromene ring system and incorporates both hydroxyl and piperazine groups, which contribute to its potential biological activities.
Structural Characteristics
The structure of this compound includes:
- A hydroxyl group (-OH)
- A methyl group (-CH3)
- A piperazine moiety which enhances its pharmacological properties
The chromene core structure is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biological Activity
1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one exhibits several notable biological activities:
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of the hydroxyl group in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress.
Antimicrobial Potential
The piperazine moiety allows for interaction with various biological targets, potentially leading to antimicrobial effects. Preliminary studies suggest that derivatives of piperazine can inhibit bacterial growth and may be effective against certain pathogens.
Anti-inflammatory Effects
The compound's structure suggests it could modulate inflammatory pathways. Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The piperazine group may bind to receptor sites, modulating their activity, while the chromenone core can interact with enzymes, either inhibiting or activating their function. These interactions can lead to various biological effects including:
- Inhibition of metabolic enzymes
- Modulation of neurotransmitter systems
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one have shown significant activity against MCF-7 breast cancer cells. The IC50 values indicate a strong potential for further development as anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
